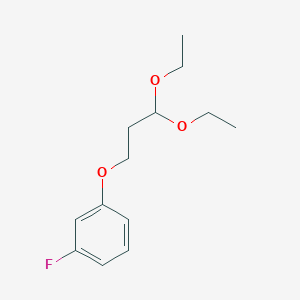

![molecular formula C10H12F3NO B1375244 3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol CAS No. 1447967-06-7](/img/structure/B1375244.png)

3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

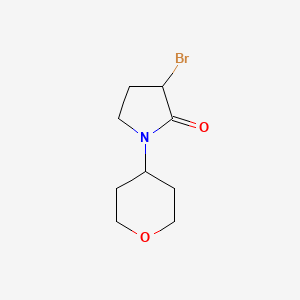

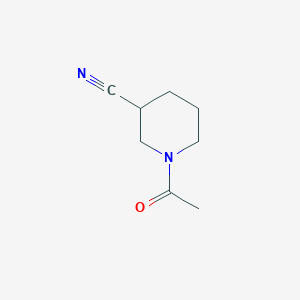

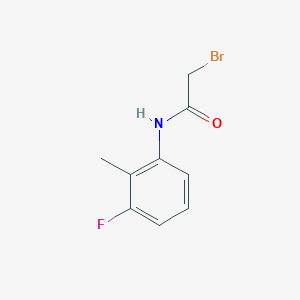

“3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol” is an organofluorine compound that is 3-phenylpropan-1-ol bearing a trifluoromethyl group at position 3 on the phenyl ring .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 1-phenyl-3-trifluoromethyl-2-pyrazolin-5-one and 2-chlorobenzaldehyde . Another method involves a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole .Molecular Structure Analysis

The molecular structure of “this compound” includes a phenyl ring with a trifluoromethyl group at position 3 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For example, one reaction involves the addition of a second pyrazolone unit to the primarily formed 1:1 .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 219.20 g/mol . Other properties such as boiling point, density, and solubility may vary depending on the conditions .Aplicaciones Científicas De Investigación

Organic Synthesis and Material Science

- Synthesis of Aminotriazoles : Amino-1,2,4-triazoles serve as raw materials in fine organic synthesis for the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their application extends to the creation of heat-resistant polymers and products with fluorescent properties, demonstrating the versatile nature of amino-triazole derivatives in chemical synthesis and material science (Nazarov et al., 2021).

Pharmacology and Biomedical Applications

Antitubercular Drug Design : The trifluoromethyl (-CF3) substituent, similar to that in "3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol", is extensively used in antitubercular research. Its incorporation into antitubercular agents has been shown to improve their potency, indicating the importance of strategic placement of the CF3 group in enhancing pharmacodynamic and pharmacokinetic properties of drugs (Thomas, 1969).

Biomedical Adhesives : Inspired by mussel adhesive proteins, chitosan-catechol conjugates have emerged as promising adhesive polymers for biomedical applications. The enhanced solubility and biocompatibility of chitosan-catechol, along with its excellent hemostatic ability and tissue adhesion, highlight its potential in medical settings (Ryu, Hong, & Lee, 2015).

Food Science

- Flavor Compounds in Foods : Branched aldehydes derived from amino acids are crucial for the flavor in many food products. Understanding the production and degradation pathways of these compounds is vital for controlling their levels and enhancing food quality (Smit, Engels, & Smit, 2009).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves .

Mode of Action

It is known that the compound can undergo reactions such as free radical bromination and nucleophilic substitution .

Result of Action

Compounds with similar structures have been found to display anti-cancer activities .

Propiedades

IUPAC Name |

3-amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-2-7(6-8)9(15)4-5-14/h1-3,6,9,15H,4-5,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFUIXHKEAPARI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

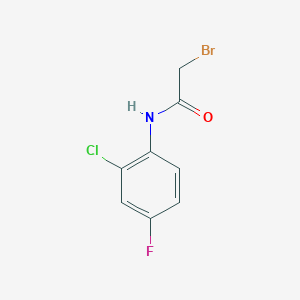

![2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1375170.png)